4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol
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Overview
Description
4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol is an organic compound characterized by a cyclohexene ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol typically involves the hydroxymethylation of a suitable precursor. One common method is the hydroxymethylation of cyclohexene derivatives using formaldehyde in the presence of a base. The reaction conditions often include aqueous formaldehyde (37-41%) and a basic medium to facilitate the addition of the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of 4-(Formyl)-3-methylcyclohex-3-en-1-ol or 4-(Carboxyl)-3-methylcyclohex-3-en-1-ol.
Reduction: Formation of 4-(Hydroxymethyl)-3-methylcyclohexane.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol depends on its interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
4-(Hydroxymethyl)-3-methylcyclohexane: Lacks the double bond present in 4-(Hydroxymethyl)-3-methylcyclohex-3-en-1-ol.
4-(Formyl)-3-methylcyclohex-3-en-1-ol: Contains an aldehyde group instead of the hydroxymethyl group.
4-(Carboxyl)-3-methylcyclohex-3-en-1-ol: Contains a carboxyl group instead of the hydroxymethyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a double bond in the cyclohexene ring.
Properties
CAS No. |
62327-19-9 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H14O2/c1-6-4-8(10)3-2-7(6)5-9/h8-10H,2-5H2,1H3 |
InChI Key |
HHKCUMBAIXOTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(C1)O)CO |
Origin of Product |
United States |
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